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Compound of Interest

Compound Name: 2-Methyl-4-pentenoic acid

Cat. No.: B075272

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data
available for 2-Methyl-4-pentenoic acid (CAS No. 1575-74-2). The information is tailored for
researchers, scientists, and professionals in drug development who require a detailed
understanding of the molecule's structural and analytical characteristics. This document
presents quantitative spectroscopic data in clearly structured tables, outlines detailed
experimental protocols for key analytical techniques, and includes a visual representation of
the general spectroscopic analysis workflow.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for 2-Methyl-4-pentenoic
acid, including *H NMR, 3C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
This data is crucial for structural elucidation and quality control.

'H Nuclear Magnetic Resonance (NMR) Data

Table 1: *H NMR Spectroscopic Data for 2-Methyl-4-pentenoic acid.
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Chemical Shift (8)

Multiplicity Integration Assignment
ppm
~11.0-12.0 Broad Singlet 1H -COOH
5.70 - 5.85 m 1H H-4
4.95-5.15 m 2H H-5
2.45-2.60 m 1H H-2
2.15-2.35 m 2H H-3
~1.20 d 3H -CHs

Note: The chemical shift of the carboxylic acid proton is concentration and solvent dependent

and may vary.

13C Nuclear Magnetic Resonance (NMR) Data

Table 2: 13C NMR Spectroscopic Data for 2-Methyl-4-pentenoic acid.

Chemical Shift (d) ppm

Assignment

~180 C=0 (Carboxylic Acid)
~135 C-4

~117 C-5

~45 C-2

~40 C-3

~17 -CHs

Infrared (IR) Spectroscopy Data

Table 3: Key IR Absorption Bands for 2-Methyl-4-pentenoic acid.
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Wavenumber (cm~?) Intensity Assignment

2500-3300 Broad O-H stretch (Carboxylic Acid)
~2970 Medium C-H stretch (Aliphatic)

~1710 Strong C=0 stretch (Carboxylic Acid)
~1640 Medium C=C stretch (Alkene)

~1420 Medium O-H bend (Carboxylic Acid)
~990 and ~915 Medium =C-H bend (out-of-plane)

Mass Spectrometry (MS) Data

Table 4: Key Mass Spectrometry Data for 2-Methyl-4-pentenoic acid.

mlz Relative Intensity (%) Putative Fragment
114 Moderate [M]* (Molecular lon)
99 High [M - CHs]*

73 Moderate [M - CsHs]*

69 High [CsHs]*

41 High [C3Hs]*

Experimental Protocols

While specific experimental parameters for the publicly available spectra of 2-Methyl-4-

pentenoic acid are not fully detailed, the following represents standard methodologies for

obtaining such data for a liquid unsaturated carboxylic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: A sample of 2-Methyl-4-pentenoic acid (typically 5-20 mg for *H NMR

and 20-100 mg for 13C NMR) is dissolved in approximately 0.6-0.8 mL of a deuterated
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solvent, commonly chloroform-d (CDCIs), in a 5 mm NMR tube.[1] Tetramethylsilane (TMS) is
often added as an internal standard (0O ppm).

 Instrumentation: A high-resolution NMR spectrometer, for instance, a 400 MHz instrument, is
used for data acquisition.

o Data Acquisition:

o H NMR: A standard one-pulse sequence is typically used. Key parameters include a
spectral width of approximately 15 ppm, a sufficient number of scans to achieve a good
signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

o 13C NMR: A proton-decoupled pulse sequence is commonly employed to simplify the
spectrum. A wider spectral width (e.g., 0-200 ppm) is used. Due to the lower natural
abundance of 13C and its smaller gyromagnetic ratio, a larger number of scans and a
longer acquisition time are generally required compared to *H NMR.

Infrared (IR) Spectroscopy

o Sample Preparation: For a liquid sample like 2-Methyl-4-pentenoic acid, the neat liquid is
often analyzed. A drop of the neat liquid is placed between two salt plates (e.g., NaCl or KBr)
to form a thin film.[2]

e Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used.

o Data Acquisition: A background spectrum of the clean salt plates is first recorded. The
spectrum of the sample is then acquired, typically over a range of 4000 to 400 cm~1. The
final spectrum is presented in terms of transmittance or absorbance.

Gas Chromatography-Mass Spectrometry (GC-MS)

o Sample Preparation: Direct analysis of the free acid is possible. However, derivatization to a
more volatile ester, such as the methyl ester, is common to improve chromatographic peak
shape and sensitivity. A typical derivatization involves reacting the acid with a methylating
agent like BFs-methanol.

 Instrumentation: A gas chromatograph coupled to a mass spectrometer is used. The GC is
equipped with a capillary column suitable for separating fatty acids or their esters (e.g., a
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DB-5 or similar non-polar column).[3]

o Data Acquisition:

o GC Conditions: The injector temperature is set to a value that ensures rapid volatilization
of the sample (e.g., 250 °C). The oven temperature is programmed to ramp from a low
initial temperature (e.g., 60 °C) to a final temperature (e.g., 246 °C) at a controlled rate
(e.g., 3 °C/min) to separate the components of the sample.[3] Helium is typically used as
the carrier gas.

o MS Conditions: The mass spectrometer is operated in electron ionization (EI) mode,
typically at 70 eV. The mass spectrum is scanned over a range of m/z values (e.g., 40-
400) to detect the molecular ion and fragment ions.

Visualizing the Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a
chemical compound like 2-Methyl-4-pentenoic acid.
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General Workflow for Spectroscopic Analysis
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Caption: A diagram illustrating the general workflow of spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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